![molecular formula C24H24N2O2S B4058632 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4058632.png)
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Overview
Description
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Radioligand Binding Studies
6,7-Dimethoxy analogues, including compounds structurally related to 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, have been studied for their affinity to apamin-sensitive binding sites in the context of radioligand binding studies. These compounds have shown a higher affinity compared to other isomers, indicating their potential in neurological research, especially in the study of apamin-sensitive Ca2+-activated K+ channels (Graulich et al., 2006).
Novel Synthesis and Reactions
Research has also focused on novel synthesis methods and reactions involving structurally similar compounds. For example, pyrazolyl-substituted tetrahydrothieno[2,3-c]isoquinoline derivatives have been synthesized, demonstrating the chemical versatility and potential for the development of new compounds with diverse applications (Zaki et al., 2016).
Rearrangement Reactions
Studies on the rearrangement reactions of tetrahydro-1-isoquinolinecarboxylic acids to isoquinolones have been conducted. These studies provide insights into the chemical properties and reactivity of isoquinoline derivatives, which can be essential for developing new pharmaceuticals or chemical compounds (Vaccher et al., 1984).
Synthesis of Isoquinoline Derivatives
Research has been conducted on the synthesis of various isoquinoline derivatives, such as 8,9-dialkoxy-substituted tetrahydrobenz[h] isoquinolines. These studies are significant for understanding the synthesis pathways and potential applications of isoquinoline derivatives in different fields, including medicinal chemistry (Zee-Cheng et al., 1972).
Pharmaceutical Research
Isoquinoline derivatives have been studied for their potential neuroleptic properties. For instance, a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines showed neuroleptic properties in preclinical tests, indicating the relevance of such compounds in developing new psychiatric medications (Clarke et al., 1978).
Kinetic Studies
Research on the kinetic isotope effects in the deprotonation of chiral formamidines, including 6,7-dimethoxy isoquinoline formamidines, has been conducted. These studies are crucial for understanding the chemical kinetics and mechanisms involved in the reactions of isoquinoline derivatives (Warmus et al., 1993).
properties
IUPAC Name |
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-27-21-15-18-13-14-26(24(29)25-19-11-7-4-8-12-19)23(17-9-5-3-6-10-17)20(18)16-22(21)28-2/h3-12,15-16,23H,13-14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJMSKBSWXIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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